
2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzaldehyde oxime structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving oximes and related functional groups.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime exerts its effects depends on the specific application. In chemical reactions, the oxime group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by the fluorine and trifluoromethyl groups.
Comparación Con Compuestos Similares
2-Fluoro-6-(trifluoromethyl)benzaldehyde: The parent aldehyde without the oxime group.
2-Fluoro-6-(trifluoromethyl)benzonitrile: A nitrile derivative with similar structural features.
2-Fluoro-6-(trifluoromethyl)benzylamine: An amine derivative.
Comparison: 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct reactivity compared to its aldehyde, nitrile, and amine counterparts. The oxime group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H5F4NO |
|---|---|
Peso molecular |
207.12 g/mol |
Nombre IUPAC |
(NE)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H5F4NO/c9-7-3-1-2-6(8(10,11)12)5(7)4-13-14/h1-4,14H/b13-4+ |
Clave InChI |
HYWUKARWGVUZQW-YIXHJXPBSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)F)/C=N/O)C(F)(F)F |
SMILES canónico |
C1=CC(=C(C(=C1)F)C=NO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


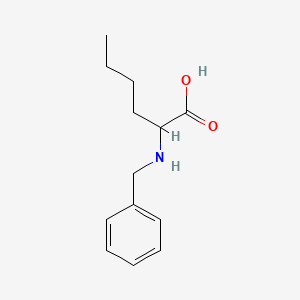
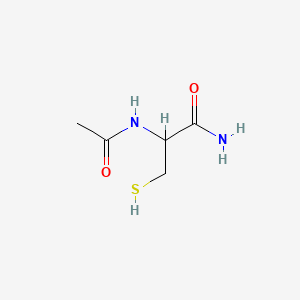
![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
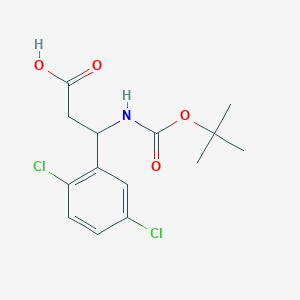
![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)
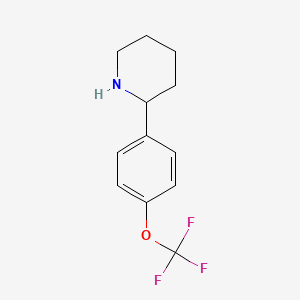
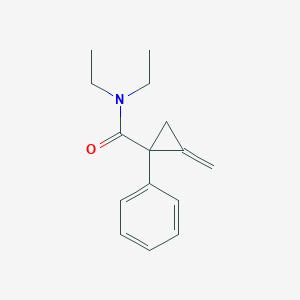




![N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide](/img/structure/B12091505.png)
](/img/structure/B12091507.png)
